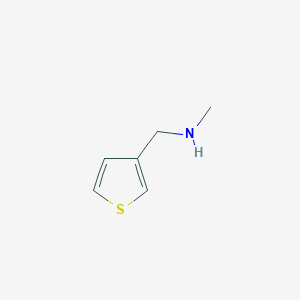

N-Methyl-3-Thiophenemethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-3-Thiophenemethanamine is an organic compound with the molecular formula C6H9NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methyl-3-Thiophenemethanamine can be synthesized through several methods. One common approach involves the reaction of 3-thiophenemethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-3-Thiophenemethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.

Substitution: Various nucleophiles like halides or amines; reactions often require a base and are conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Derivatives with different functional groups replacing the methyl group.

Aplicaciones Científicas De Investigación

N-Methyl-3-Thiophenemethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and dyes

Mecanismo De Acción

The mechanism of action of N-Methyl-3-Thiophenemethanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s sulfur-containing thiophene ring can participate in various biochemical pathways, influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanisms .

Comparación Con Compuestos Similares

N-Methyl-3-Thiophenemethanamine can be compared with other thiophene derivatives, such as:

2-Thiophenemethylamine: Similar structure but with the amine group attached to the second carbon of the thiophene ring.

3-Thiophenemethanol: Contains a hydroxyl group instead of a methylamine group.

Thiophene-3-carboxaldehyde: Features an aldehyde group at the third position of the thiophene ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamine group enhances its reactivity and potential for forming various derivatives .

Actividad Biológica

N-Methyl-3-Thiophenemethanamine (also known as N-Methyl-n-[(3-methylthien-2-yl)methyl]amine) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound has a molecular formula of C7H11NS and a molecular weight of approximately 177.69 g/mol. The compound features a thiophene ring, which contributes to its unique properties and potential applications in various biological contexts. It is typically presented as a hydrochloride salt to enhance solubility and stability in aqueous solutions.

The biological activity of this compound is believed to be mediated through its interaction with various biological receptors and enzymes. The sulfur-containing thiophene ring can participate in biochemical pathways, influencing cellular processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, making it a candidate for anticancer therapies.

- Receptor Modulation : Studies indicate potential interactions with neurotransmitter systems, which could affect mood regulation and cognitive functions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens.

Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of tumor cells. For instance, a study highlighted its effectiveness against breast cancer cell lines, where it modulated pathways associated with cell cycle regulation and apoptosis .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

-

Antimicrobial Efficacy :

- In laboratory settings, the compound was tested against various bacterial strains, demonstrating effective inhibition at low concentrations. This suggests that it could be developed into an antimicrobial agent for clinical use.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into how slight modifications affect biological outcomes.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-Methyl-n-(5-methylthien-2-yl)methanamine | C7H12ClNS | Similar thienyl structure; potential CNS activity | Moderate CNS effects |

| N,N-Dimethyl-thiophenemethanamine | C9H13NS | Higher degree of methylation; broader applications | Broad-spectrum antimicrobial |

| 3-Methyl-thiophenemethanamine | C8H11NS | Lacks the N-methyl group; different reactivity | Limited activity |

Future Directions

The ongoing research into this compound's biological activities suggests several avenues for future exploration:

- Mechanistic Studies : Further investigations are needed to elucidate the precise molecular targets and pathways influenced by this compound.

- Clinical Trials : Given its promising in vitro results, clinical trials are warranted to assess its efficacy and safety in humans.

- Structural Modifications : Exploring structural analogs may yield compounds with enhanced potency or selectivity for specific targets.

Propiedades

IUPAC Name |

N-methyl-1-thiophen-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-7-4-6-2-3-8-5-6/h2-3,5,7H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPQZFRRRSIHLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351181 |

Source

|

| Record name | N-Methyl-1-(thiophen-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210552-07-1 |

Source

|

| Record name | N-Methyl-1-(thiophen-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.